molecular formula C9H5F3O3 B14788852 1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-

Cat. No.: B14788852
M. Wt: 218.13 g/mol
InChI Key: CWPJHCMWEGNRLP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzodioxole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,3-Benzodioxole-5-carboxaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1,3-Benzodioxole-5-carboxylic acid, 7-(trifluoroMethyl)-

    Reduction: 1,3-Benzodioxole-5-methanol, 7-(trifluoroMethyl)-

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    3,4-(Methylenedioxy)benzaldehyde:

    1,3-Benzodioxole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2

InChI Key

CWPJHCMWEGNRLP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O

Origin of Product

United States

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